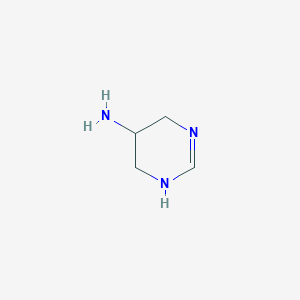

1,4,5,6-Tetrahydropyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3 |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-5-amine |

InChI |

InChI=1S/C4H9N3/c5-4-1-6-3-7-2-4/h3-4H,1-2,5H2,(H,6,7) |

InChI Key |

YVHCUAOFFZBRON-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN=CN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidine Derivatives, with Focus on 5 Amination Strategies

Classical and Historical Approaches to Tetrahydropyrimidine (B8763341) Skeletons

The foundational methods for constructing the 1,4,5,6-tetrahydropyrimidine (B23847) ring system have been established for decades. These classical routes are characterized by their reliance on fundamental organic reactions, providing the groundwork for more complex syntheses. researchgate.net

Condensation Reactions Involving 1,3-Diamines with Carbonyl Compounds and Their Derivatives

One of the most direct and traditional methods for forming the tetrahydropyrimidine skeleton is the cyclocondensation of a 1,3-diamine, such as 1,3-propanediamine, with a suitable two-carbon electrophilic partner. researchgate.net This partner can be a variety of carbonyl compounds or their derivatives, including aldehydes, ketones, esters, or nitriles. The reaction proceeds by forming two new carbon-nitrogen bonds to close the six-membered ring. For instance, N-aryl-N'-formyl-1,3-propanediamines can be cyclized using agents like trimethylsilyl (B98337) polyphosphate (PPSE) to yield 1-aryl-1,4,5,6-tetrahydropyrimidines. researchgate.net The versatility of this approach allows for the incorporation of a wide range of substituents on the nitrogen atoms and the C2 position of the resulting heterocyclic ring.

A notable example involves the use of electron-poor benzonitriles as starting materials, which can react with 1,3-diaminopropane (B46017) in methanol (B129727) under metal-free conditions to produce 2-aryl-substituted 1,4,5,6-tetrahydropyrimidines in good to high yields. researchgate.net This highlights a green and efficient protocol for accessing these structures.

Cyclization Reactions of Amino Alcohols

The intramolecular cyclization of amino alcohols presents another pathway to heterocyclic systems. researchgate.net In the context of tetrahydropyrimidines, this would typically involve a precursor molecule containing an amino group and a suitably positioned functional group that can be converted into the second nitrogen-containing part of the ring. More commonly, amino alcohols are used to synthesize related heterocycles like oxazolines, but their cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.netresearchgate.net For the synthesis of tetrahydropyrimidines, a more direct amino alcohol cyclization would involve a molecule like 3-aminopropanol reacting with a cyanate (B1221674) or a similar reagent to build the amidine functionality of the final ring. Catalytic systems, often employing ruthenium complexes, can selectively drive the cyclization of amino alcohols to either cyclic amines or lactams, depending on the reaction conditions. researchgate.netrsc.org

Selective Reduction Strategies of Pyrimidine (B1678525) Precursors

The selective reduction of more unsaturated pyrimidine rings is a valuable method for obtaining 1,4,5,6-tetrahydropyrimidines. researchgate.net This approach is advantageous when the corresponding pyrimidine or dihydropyrimidine (B8664642) is readily accessible. The challenge lies in controlling the reduction to avoid saturation of the entire ring or cleavage of the heterocyclic system. For example, the synthesis of 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid derivatives has been achieved through the esterification of the reduced acid. utoledo.edu Similarly, 1,4,5,6-tetrahydro-5-hydroxypyrimidine can be synthesized and used as a precursor for further functionalization. utoledo.eduacs.org The choice of reducing agent and reaction conditions is critical for achieving the desired level of saturation. This strategy is particularly relevant for introducing functionality at the C5 position, as a precursor like 1,4,5,6-tetrahydropyrimidin-5-one can be synthesized via oxidation of the corresponding 5-hydroxy derivative and subsequently used to introduce an amine group. acs.org

Modern and Advanced Synthetic Strategies for Tetrahydropyrimidine Scaffolds

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing tetrahydropyrimidine rings, often improving yields, reducing reaction times, and allowing for greater molecular complexity in a single step.

Multicomponent Cyclocondensation Reactions (e.g., Biginelli-type Variants and Analogues)

The Biginelli reaction, a classic three-component reaction, has become a cornerstone for the synthesis of dihydropyrimidinones and their thio-analogues. researchgate.netnih.gov Modern variants of this reaction have expanded its scope to produce a vast library of tetrahydropyrimidine derivatives. nih.govnih.gov These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. nih.gov

The power of this method lies in its ability to rapidly assemble complex molecules in a one-pot synthesis. nih.govnih.gov Numerous catalysts have been developed to improve the efficiency and conditions of the Biginelli reaction, including Lewis acids (e.g., CuCl₂·2H₂O, Zn(OTf)₂), Brønsted acids (e.g., HCl), and organocatalysts like DABCO. researchgate.netnih.govnih.govmdpi.com Some modern procedures even proceed under catalyst-free or solvent-free conditions, aligning with the principles of green chemistry. nih.govrsc.org Microwave-assisted Biginelli reactions have also been shown to significantly shorten reaction times. foliamedica.bg These multicomponent strategies allow for wide structural diversity, as different aldehydes, β-ketoesters, and urea/thiourea components can be employed to generate a large number of derivatives. nih.govnih.gov

| Catalyst | Reactants | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Aromatic benzaldehyde, Urea/Thiourea, Ethyl acetoacetate | Solvent-less, Grindstone method | Ecofriendly, Rapid, High yield | nih.gov |

| DABCO | Aromatic aldehyde, Ethyl benzoylacetate, Thiourea | Ethanol (B145695), Reflux | Good yields for antimicrobial derivatives | nih.govmdpi.com |

| HCl | Aldehyde, N-methylthiourea, Methyl acetoacetate | Dioxane/CHCl₃, Room Temperature | Classical method, effective for specific substrates | nih.gov |

| None (Catalyst-free) | 5-Amino-3-arylpyrazole-4-carbonitriles, Aldehydes, 1,3-Dicarbonyls | DMF, Boiling | Avoids catalyst contamination | rsc.org |

| Microwave Irradiation | 1,3,4-Oxadiazole based aldehyde, Substituted acetoacetanilide, N,N'-dimethyl urea | Ethanol, Microwave | Reduced reaction time (minutes vs. hours) | foliamedica.bg |

Ring Expansion Chemistry (e.g., from Activated Aziridines, Azetidines, and Cyclopropanes)

Ring expansion reactions offer a sophisticated and less common route to tetrahydropyrimidines, starting from smaller, strained ring systems. researchgate.net This strategy involves the cleavage of a bond within the small ring and the insertion of new atoms to form the larger six-membered heterocycle.

From Aziridines: Activated aziridines can undergo ring expansion to form various nitrogen-containing heterocycles. springernature.comnih.govyoutube.com A reaction between an aziridine (B145994) and a suitable precursor can generate an aziridinium (B1262131) ylide intermediate, which can rearrange to expand the ring. springernature.com For example, rhodium-catalyzed reactions of aziridines with N-sulfonyl-1,2,3-triazoles can lead to dehydropiperazines, which are structurally related to tetrahydropyrimidines. nih.gov While direct conversion to the 1,3-diamine structure of a tetrahydropyrimidine is complex, these methods showcase the potential of using strained rings as synthons for larger heterocycles.

From Azetidines: Four-membered azetidine (B1206935) rings are also viable precursors for ring expansion. nih.govresearchgate.net The inherent ring strain of azetidines facilitates reactions that lead to larger, more stable pyrrolidine (B122466) or piperidine (B6355638) rings. researchgate.net For instance, 2-(α-hydroxyalkyl)azetidines can be rearranged to form larger rings, demonstrating the principle of using functionalized small rings as building blocks for more complex heterocyclic systems. researchgate.net

From Cyclopropanes: The strain in cyclopropane (B1198618) rings can be harnessed for synthetic transformations. Convergent syntheses have utilized cyclopropane-containing units to build complex polycyclic systems that include seven-membered rings, showcasing the utility of small rings in constructing larger cyclic structures. rsc.org

Metal-Mediated and Catalytic Approaches

The synthesis of 1,4,5,6-tetrahydropyrimidine derivatives has been significantly advanced through the use of metal-mediated and other catalytic methods. These approaches often provide higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.gov

Lewis Acid Catalysis: Lewis acids have proven to be effective catalysts in the Biginelli reaction, a cornerstone for tetrahydropyrimidine synthesis. nih.gov Various Lewis acids, including copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), and bismuth chloride (BiCl₃), have been employed to improve reaction efficiency. nih.gov For instance, the use of aminophilic Lewis acids like iron(II) chloride (FeCl₂) has been shown to enhance the yield of 4-aminopyrimidines. researchgate.net In some cases, a combination of catalysts, such as CeCl₃·7H₂O-CuI, has been utilized for one-pot syntheses. researchgate.net

Transition Metal Halides: Transition metal halides are also utilized in the synthesis of tetrahydropyrimidine derivatives. researchgate.net These catalysts can facilitate various C-C and C-N bond-forming reactions that are crucial for constructing the heterocyclic ring. rsc.org

Palladium-Catalyzed Formations: Palladium catalysts are highly versatile and have been extensively used in organic synthesis, including the formation of tetrahydropyrimidine and related heterocyclic systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for creating carbon-carbon bonds. mdpi.com For example, a catalytic system using novel 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts and Pd(OAc)₂ has been reported for the Heck cross-coupling reaction of aryl bromides. mdpi.com Furthermore, palladium catalysis enables ring-forming aromatic C-H alkylations with unactivated alkyl halides, providing access to diverse carbocyclic and heterocyclic systems. nih.gov

N-Heterocyclic Carbene Precursors: N-Heterocyclic carbenes (NHCs) have emerged as important ligands in transition metal catalysis and as organocatalysts themselves. researchgate.net The synthesis of NHC precursors, such as imidazolium (B1220033) and tetrahydropyrimidinium salts, is a critical step in their application. acs.orgfigshare.combeilstein-journals.orgresearchgate.net These precursors are typically synthesized through the cyclization of acyclic starting materials. researchgate.netbeilstein-journals.org For instance, a modular approach for preparing N-heterocyclic carbene precursors containing a tetrahydropyrimidine framework involves the sequential attachment of nitrogen nucleophiles to ω-chloroalkanoyl chlorides followed by ring closure. acs.orgfigshare.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.net

Solvent-Less and Solvent-Free Conditions: Conducting reactions without a solvent or in a recyclable organic solvent is a key aspect of green chemistry. researchgate.net Some synthetic protocols for tetrahydropyrimidines have been developed under solvent-free conditions, which can lead to easier work-up procedures and reduced environmental impact.

Microwave-Assisted Protocols: Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of tetrahydropyrimidine derivatives. foliamedica.bgnih.govresearchgate.netsemanticscholar.org This method has been successfully applied in the Biginelli condensation to produce various tetrahydropyrimidine analogues. foliamedica.bgsemanticscholar.org The heating in microwave-assisted synthesis occurs through dipolar polarization and ionic conduction mechanisms. researchgate.net

Ultrasound-Assisted Protocols: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and environmentally benign approach. orientjchem.org Ultrasound-assisted synthesis can enhance reaction rates, improve yields, and allow for milder reaction conditions. orientjchem.orgresearchgate.net This technique has been employed for the one-pot multicomponent synthesis of 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives and other tetrahydropyrimidine-2-thiones. orientjchem.orgresearchgate.netnih.gov

Strategies for Introducing and Modifying the 5-Amino Functional Group

The direct introduction or subsequent modification to include a 5-amino group on the 1,4,5,6-tetrahydropyrimidine ring is a key synthetic challenge.

Direct Amination or Amine Precursor Derivatization at the C-5 Position

Directly installing an amino group at the C-5 position of the tetrahydropyrimidine ring during its formation can be achieved through multicomponent reactions. For example, the synthesis of 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines has been reported. acs.org Another approach involves the hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with sodium borohydride (B1222165) to yield 2-amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines, where the amino group is part of a fused ring system. researchgate.net

Post-Synthetic Modification of 5-Substituted Tetrahydropyrimidines to Yield 5-Amines

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups onto a pre-existing molecular scaffold. researchgate.netrsc.orgrsc.orguni-muenchen.de In the context of 1,4,5,6-tetrahydropyrimidines, a substituent at the 5-position can be chemically transformed into an amino group. For instance, a 5-hydroxy group can be oxidized to a ketone, which can then be converted to an oxime and subsequently reduced to an amine. acs.org This multi-step process allows for the late-stage introduction of the 5-amino functionality. Another strategy involves the use of peptide coupling reagents to modify amino-tagged frameworks, which could be adapted for tetrahydropyrimidine systems. rsc.orguni-muenchen.de

Recyclization Reactions Leading to 5-Aminated Tetrahydropyrimidines

Recyclization reactions can be employed to construct 5-aminated tetrahydropyrimidine derivatives from other heterocyclic systems. For example, the reaction of 4,5,6,7-tetrahydro- or aromatic aminotriazolopyrimidines can lead to the formation of acs.orgfoliamedica.bgnih.govtriazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts. researchgate.net In some cases, these reactions are accompanied by cascade rearrangements and unusual recyclization of the dihydropyrimidine ring to yield partially hydrogenated triazolo-dipyrimidinium salts. researchgate.net The synthesis of 5-aminotetrazole, a related nitrogen-rich heterocycle, involves a diazotization followed by a ring-closure reaction. youtube.comgoogle.com

Mechanistic Studies of 1,4,5,6-Tetrahydropyrimidine Formation Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new routes to 1,4,5,6-tetrahydropyrimidines. The formation of tetrahydropyrimidines via the Biginelli reaction has been a subject of mechanistic investigation. acs.org The reaction is believed to proceed through a series of steps involving the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. The use of catalysts, such as Lewis acids, can influence the rate and selectivity of these steps. nih.gov

Chemical Reactivity and Transformation Pathways of 1,4,5,6 Tetrahydropyrimidine Ring Systems

Electrophilic and Nucleophilic Reactions Involving Ring Nitrogen Atoms

The reactivity of the 1,4,5,6-tetrahydropyrimidine (B23847) ring is significantly influenced by the presence of two nitrogen atoms. These heteroatoms affect the electron density of the ring, making it susceptible to specific types of reactions.

Electrophilic Reactions: Generally, the nitrogen atoms in the tetrahydropyrimidine (B8763341) ring decrease the electron density of the ring system through an inductive effect (-I effect), which deactivates the ring towards electrophilic attack. uoanbar.edu.iq In acidic conditions, the nitrogen atoms can be protonated, forming a positively charged pyrimidinium ion. This further deactivates the ring, making electrophilic substitution reactions challenging and often requiring vigorous conditions. uoanbar.edu.iq However, the presence of activating groups, such as in pyrimidones (cyclic amide analogs), can facilitate electrophilic substitution. bhu.ac.in For instance, nitration of 2-pyrimidone can occur, and with doubly activated systems, the reaction can proceed without heating. bhu.ac.in

Nucleophilic Reactions: In contrast to electrophilic reactions, the electron-deficient nature of the pyrimidine (B1678525) ring makes it more susceptible to nucleophilic attack. Nucleophiles can attack the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6), where the electron density is lowest. uoanbar.edu.iq The reactivity towards nucleophilic substitution is often greater than that of benzene (B151609). uoanbar.edu.iq The presence of good leaving groups at these positions, such as halogens, facilitates nucleophilic displacement. bhu.ac.in The quaternization of one or both nitrogen atoms in the pyrimidine ring enhances its reactivity towards nucleophiles. wur.nl

Reactions at the 5-Position, Including those Involving the Amino Group

The 5-position of the tetrahydropyrimidine ring and the exocyclic amino group in 1,4,5,6-tetrahydropyrimidin-5-amine are sites for various chemical transformations.

The reactivity at the 5-position is influenced by the electronic nature of the substituents present on the ring. In the case of this compound, the amino group is a key functional handle. The nitrogen of the amino group, possessing a lone pair of electrons, can participate in various reactions. For instance, acylation, sulfonylation, and alkylation reactions can occur at the amino group, as well as at the ring nitrogen atoms (N3 or N4), depending on the reaction conditions and the nature of the electrophilic reagent. researchgate.net

Ring Stability and Degradation Pathways Under Various Conditions

The stability of the 1,4,5,6-tetrahydropyrimidine ring is a critical factor in its chemical applications. The ring can undergo degradation under certain conditions, leading to various products.

The degradation of cyclic ethers, which share some structural similarities with the tetrahydropyrimidine ring system, can offer insights into potential degradation pathways. For example, the degradation of 1,4-dioxane (B91453) can proceed through the formation of ethylene (B1197577) glycol, followed by further oxidation to glycolic acid and oxalic acid. nih.govresearchgate.net These smaller molecules can then be incorporated into metabolic cycles. nih.gov The initial step in the degradation of such cyclic compounds often involves the action of monooxygenase enzymes in biological systems. itrcweb.org In advanced oxidation processes, hydroxyl radicals play a key role in initiating the degradation cascade. researchgate.netdeswater.com While specific degradation pathways for 1,4,5,6-tetrahydropyrimidine are not extensively detailed in the provided search results, the principles of ring-opening reactions observed in similar heterocyclic systems are likely to be relevant.

Formation of Cyclic Amidinium Salts and Quaternization Reactions

The nitrogen atoms in the 1,4,5,6-tetrahydropyrimidine ring can readily undergo quaternization reactions with alkyl halides to form cyclic amidinium salts.

Quaternization involves the reaction of the nitrogen atom with an alkylating agent, resulting in the formation of a positively charged quaternary ammonium (B1175870) or amidinium group. This process has been demonstrated for various diazines, including pyrimidine, pyridazine, and pyrazine, using alkyl iodides and polyfluoroalkyl halides. researchgate.net The reaction can be carried out under neat conditions or in a solvent at temperatures ranging from 10 to 110 °C. researchgate.net The resulting quaternary salts can have low melting points, classifying some of them as ionic liquids. researchgate.net The formation of these salts significantly alters the electronic properties of the ring, often increasing its reactivity towards nucleophiles. wur.nl

Functional Group Interconversions on the Tetrahydropyrimidine Scaffold

The 1,4,5,6-tetrahydropyrimidine scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

These transformations can involve modifications of substituents on the ring or alterations of the ring itself. For example, the amino group in 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines can be acylated, sulfonylated, or alkylated. researchgate.net Furthermore, the tetrahydropyrimidine ring itself can be synthesized through various methods, including the condensation of diamines with carbonyl compounds or the selective reduction of pyrimidines. researchgate.net The Biginelli reaction is a well-known multicomponent reaction used to synthesize tetrahydropyrimidine derivatives. nih.gov These synthetic strategies provide access to a wide array of functionalized tetrahydropyrimidines, which can then undergo further transformations.

Reactions with Specific Chemical Agents (e.g., Carbon Dioxide Fixation)

1,4,5,6-Tetrahydropyrimidine has been identified as a carbon dioxide fixation agent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com As a cyclic amidine, it can react with CO2 to form a zwitterionic adduct. sigmaaldrich.comsigmaaldrich.com This reaction is of interest in the context of CO2 capture and utilization. The interaction of CO2 with related heterocyclic systems, such as 1,4-diborinine derivatives, has been studied computationally, revealing that the reaction is generally exothermic and exergonic. csic.esresearchgate.net The reactivity is driven by favorable electrostatic and orbital interactions. csic.es The ability of amidine-containing compounds to react with CO2 highlights a specific and important area of their chemical reactivity.

Advanced Spectroscopic and Analytical Characterization of 1,4,5,6 Tetrahydropyrimidin 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. It provides a granular view of the atomic arrangement by probing the magnetic properties of atomic nuclei, offering insights into the connectivity and spatial relationships within a molecule. For 1,4,5,6-tetrahydropyrimidin-5-amine and its related compounds, NMR is indispensable for verifying the cyclic amidine structure and determining the precise location and electronic influence of various functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

The protons situated on the carbon atoms neighboring the nitrogen atoms (C4, C6, and the methine proton at C5) are anticipated to be deshielded, causing their signals to appear at a lower magnetic field (higher ppm value) than typical alkane protons. The protons of the primary amino group (-NH₂) and the secondary amine proton (-NH-) integral to the ring structure are expected to manifest as broad singlets. The exact position of these signals can be highly sensitive to experimental conditions such as the solvent used, the concentration of the sample, and the temperature, owing to phenomena like hydrogen bonding and chemical exchange. A key diagnostic feature is the disappearance of these N-H proton signals upon the addition of deuterium (B1214612) oxide (D₂O), which confirms their identity.

In substituted tetrahydropyrimidine (B8763341) analogs, the nature of the substituents further modulates the chemical shifts of the ring protons. For instance, in a series of 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines, the proton at the C4 position (H-4) characteristically appears as a singlet in the region of δ 5.2-5.4 ppm. sdsu.edu The two NH protons within the pyrimidine (B1678525) ring of these analogs produce two distinct singlet peaks at approximately δ 10.4-10.7 and 9.7-9.9 ppm, both of which vanish upon D₂O exchange. sdsu.edu

¹H NMR Chemical Shift Data for Tetrahydropyrimidine Analogs

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | 5.2 - 5.4 | s | Observed in 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines. sdsu.edu |

| Ring NH | 10.4 - 10.7 | s | Disappears upon addition of D₂O. sdsu.edu |

| Ring NH | 9.7 - 9.9 | s | Disappears upon addition of D₂O. sdsu.edu |

| Ar-H | 7.14 - 7.43 | m | Typical range for phenyl substituents. sdsu.edu |

| CH₂ (ester) | 3.71 - 3.79 | q | In ethyl ester derivatives. sdsu.edu |

| CH₃ (ester) | 0.71 - 0.76 | t | In ethyl ester derivatives. sdsu.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation (including DEPT)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential technique for mapping the carbon framework of a molecule. For this compound and its analogs, the chemical shifts of the carbon atoms offer crucial information regarding their hybridization state and electronic environment. The carbon atoms directly bonded to the electronegative nitrogen atoms (C2, C4, and C6) are expected to be significantly deshielded and therefore resonate at a lower field.

In studies of 5-ethoxycarbonyl-4,6-disubstituted-1,2,3,4-tetrahydropyrimidine-2-thiones, the carbon of the C=S group is typically observed in the range of δ 164.8-165.7 ppm, while the carbonyl carbon of the ester group resonates around δ 174.5-175.1 ppm. sdsu.edu The C4 carbon in these structures is generally found at approximately δ 53-54 ppm. sdsu.edu

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are particularly insightful for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, will display CH₃ and CH signals as positive peaks, whereas CH₂ signals will appear as negative (inverted) peaks. Quaternary carbons, lacking directly attached protons, are characteristically absent in a DEPT-135 spectrum. A DEPT-90 spectrum simplifies the analysis further by exclusively showing signals for CH groups. This information is invaluable for the unambiguous assignment of all carbon signals. For instance, in the DEPT-135 spectrum of a tetrahydropyrimidine analog, the C4 carbon signal would be a positive peak (CH), while any methylene carbons within the ring or its substituents would be represented by negative peaks.

¹³C NMR Chemical Shift Data for Tetrahydropyrimidine Analogs

| Carbon | Chemical Shift (ppm) | DEPT Information | Notes |

|---|---|---|---|

| C=S | 164.8 - 165.7 | Quaternary | In 2-thioxo derivatives. sdsu.edu |

| C=O (ester) | 174.5 - 175.1 | Quaternary | In ethoxycarbonyl derivatives. sdsu.edu |

| C4 | 53.4 - 54.1 | CH (positive in DEPT-135) | In 4-aryl-6-phenyl derivatives. sdsu.edu |

| C5 | 100.8 - 102.3 | Quaternary | In 5-ethoxycarbonyl derivatives. sdsu.edu |

| C6 | 144.9 - 146.7 | Quaternary | In 6-phenyl derivatives. sdsu.edu |

| CH₂ (ester) | 59.5 - 59.9 | CH₂ (negative in DEPT-135) | In ethoxycarbonyl derivatives. sdsu.edu |

| CH₃ (ester) | 13.3 - 13.8 | CH₃ (positive in DEPT-135) | In ethoxycarbonyl derivatives. sdsu.edu |

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are pivotal for the conclusive assignment of proton and carbon signals and for elucidating the intricate network of connectivity and spatial proximity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is designed to identify protons that are spin-spin coupled to each other, typically through two or three chemical bonds. For this compound, a COSY spectrum would reveal correlations between adjacent protons in the ring, such as between the H-5 proton and the protons on C4 and C6. This is instrumental in establishing the proton sequence within the cyclic system. sdsu.eduresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment establishes direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.eduresearchgate.netyoutube.com In the case of this compound, the HSQC spectrum would display a cross-peak linking the ¹H signal of the H-5 proton to the ¹³C signal of the C-5 carbon, and similarly for all other C-H bonds in the molecule. This provides a powerful method for assigning carbon signals based on established proton assignments. sdsu.eduresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduresearchgate.netyoutube.com It is particularly valuable for identifying quaternary carbons, which lack directly attached protons and are therefore invisible in an HSQC spectrum. For example, in an analog with a substituent at the C5 position, the HMBC spectrum would show correlations from the protons on the adjacent C4 and C6 carbons to the C5 carbon, thereby confirming its position within the ring. sdsu.eduresearchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the through-space proximity of protons, irrespective of their bonding. The presence of a cross-peak in a NOESY spectrum indicates that two protons are physically close to each other. This is a crucial tool for determining the stereochemistry and preferred conformation of the molecule. researchgate.net For instance, NOESY can be employed to deduce the relative orientation of substituents on the tetrahydropyrimidine ring. researchgate.net

By integrating the data from these sophisticated 2D NMR experiments, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved, leading to a detailed and accurate three-dimensional picture of the molecular structure of this compound and its analogs.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used and efficient method for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorption bands corresponding to the N-H and C-N bonds of the amine and amidine moieties, as well as the C-H bonds of the aliphatic ring.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) within the ring are anticipated to appear in the 3500-3300 cm⁻¹ region. A key diagnostic feature is that primary amines typically exhibit two bands in this region (corresponding to asymmetric and symmetric stretching modes), whereas secondary amines show a single band. The N-H bending vibrations are expected to be found in the 1650-1580 cm⁻¹ range.

The C-N stretching vibrations of the amidine and amine functionalities are likely to appear in the fingerprint region of the spectrum, generally between 1350 and 1000 cm⁻¹. The stretching vibrations of the sp³-hybridized C-H bonds in the ring would be observed around 2950-2850 cm⁻¹.

A study on 2-aminopyrimidine (B69317) derivatives reported N-H stretching vibrations for the free amino group in the range of 3456-3182 cm⁻¹. ijirset.com The in-plane N-H bending vibration of the primary amino group was identified by a band at 1648.5 cm⁻¹, and the C-N stretching vibration was associated with an absorption band at 1216.7 cm⁻¹. ijirset.com In the case of various 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines, the N-H stretching vibrations are observed in the region of 3415-3304 cm⁻¹, and the C=S stretching vibration appears near 1567-1589 cm⁻¹. sdsu.edu

Characteristic IR Absorption Frequencies for Tetrahydropyrimidine Analogs

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (Amine/Amidine) | 3500 - 3300 | Medium-Strong | Primary amines typically show two bands, while secondary amines show one. sdsu.eduijirset.com |

| C-H Stretch (sp³) | 2950 - 2850 | Medium-Strong | Characteristic of aliphatic C-H bonds. |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong | ijirset.com |

| C=S Stretch | 1567 - 1589 | Strong | Observed in 2-thioxo derivatives. sdsu.edu |

Raman Spectroscopy Applications for Molecular Vibrational Analysis

Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy, providing another avenue to explore the vibrational modes of a molecule. While IR spectroscopy is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. A significant advantage of Raman spectroscopy is that symmetric vibrations, which can be weak or even silent in an IR spectrum, often produce strong signals in a Raman spectrum. Furthermore, the weak Raman scattering of water makes it an ideal technique for the analysis of biological samples in aqueous environments.

For this compound, Raman spectroscopy would be particularly adept at studying the vibrations of the tetrahydropyrimidine ring itself, as the collective "breathing" modes of the ring are often prominent in the Raman spectrum. The symmetric stretching vibrations of the C-N bonds within the amidine group are also expected to yield a characteristic and informative Raman signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (including LC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, enabling the separation of complex mixtures prior to mass analysis. acs.org

In the analysis of cyclic guanidine-containing natural products, which share structural similarities with tetrahydropyrimidines, LC-MS has been instrumental. nih.gov For instance, in the study of pseudouridimycin (B610317) analogs, LC-MS was used to track degradation patterns and identify resulting products. acs.org The technique allows for the observation of the parent compound's molecular ion peak, confirming its molecular weight, as well as the identification of fragment ions that provide clues about the molecule's structure. acs.org

The fragmentation of tetrahydropyrimidine derivatives in mass spectrometry can be influenced by substituents on the ring. nih.gov Electron ionization mass spectrometry (EI-MS) studies on related heterocyclic systems, such as tetrazoles, have shown that fragmentation pathways are highly dependent on the electronic effects of substituents. nih.gov Common fragmentation patterns can involve the loss of small neutral molecules or the cleavage of bonds within the heterocyclic ring. For derivatized amines and zwitterionic drugs, which can include tetrahydropyrimidine-like structures, GC-MS analysis often requires derivatization to improve volatility and chromatographic behavior. iu.edu The resulting mass spectra of these derivatives, while sometimes not present in standard libraries, can be interpreted to elucidate the original structure and its fragmentation pathways. iu.edu

Table 1: Illustrative Mass Spectrometry Data for Tetrahydropyrimidine Analogs

| Compound/Analog | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Pseudouridimycin Analog 8 | ESI+ | 469.2 | 370.2, 368.1 | acs.org |

| Pseudouridimycin Analog 10 | ESI+ | 445.3 | 466.2 | acs.org |

| 1,4,5,6-Tetrahydropyrimidine (B23847) | Not specified | 84.12 (Calculated) | Not specified | sigmaaldrich.comnih.gov |

| 1,4,5,6-Tetrahydropyrimidin-2-amine | Not specified | 99.13 (Calculated) | Not specified | nih.gov |

This table is illustrative and provides examples of how mass spectrometry data for related compounds might be presented. Specific fragmentation data for this compound was not available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.orgkhanacademy.org The energy absorbed corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. libretexts.org

For organic molecules, common electronic transitions include σ → σ, n → σ, π → π, and n → π transitions. wikipedia.org The presence of heteroatoms with non-bonding electrons (n), such as the nitrogen atoms in the tetrahydropyrimidine ring, and any unsaturated bonds would give rise to characteristic absorptions in the UV-Vis spectrum. For example, molecules with π systems, like those found in aromatic rings or conjugated double bonds, typically exhibit π → π* transitions. libretexts.org The solvent in which the spectrum is measured can also influence the wavelength of maximum absorption (λmax) through bathochromic (red) or hypsochromic (blue) shifts. wikipedia.org

Table 2: Typical Electronic Transitions and Expected Absorption Regions

| Transition | Typical Chromophore | Approximate Wavelength Range (nm) |

| σ → σ | C-C, C-H | < 150 |

| n → σ | C-N, C-O | 150 - 250 |

| π → π | C=C, C=N | 200 - 500 |

| n → π | C=O, C=N | 300 - 600 |

This table provides a general overview of electronic transitions and their typical absorption regions. wikipedia.orglibretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For tetrahydropyrimidine derivatives, X-ray crystallography can confirm the ring conformation, which is often a non-planar structure like a half-chair or boat. researchgate.net For example, the crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107) revealed a flattened boat conformation for the pyrimidine ring. researchgate.net In another study, the tetrahydropyrimidine ring of a different derivative was found to adopt a half-chair conformation. researchgate.net

The analysis also reveals intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the crystal structure. researchgate.net For instance, in one crystal structure, molecules were linked by N—H⋯N hydrogen bonds to form inversion dimers. researchgate.net The crystallographic data for a compound includes the crystal system, space group, and unit cell dimensions. mdpi.commdpi.com

Table 3: Example Crystallographic Data for a Tetrahydropyrimidine Analog

| Parameter | Value | Reference |

| Compound | 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | researchgate.net |

| Empirical Formula | C₁₆H₁₃N₅ | researchgate.net |

| Molecular Weight | 275.31 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbcn | researchgate.net |

| Unit Cell Dimensions | a = 12.6931 (8) Å, b = 10.9284 (6) Å, c = 18.8915 (12) Å | researchgate.net |

| Temperature | 100 K | researchgate.net |

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for separating and purifying compounds, as well as assessing their purity. nih.govjournalagent.com The principle of chromatography involves the differential partitioning of components of a mixture between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and getting a preliminary assessment of the purity of a sample. researchgate.net It involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and allowing a solvent (the mobile phase) to move up the plate via capillary action. Different components of the mixture will travel at different rates, leading to their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique that offers higher resolution and sensitivity. journalagent.comlibretexts.org It is widely used to determine the purity of a compound and to separate complex mixtures. researchgate.net When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for both separation and identification. acs.orgresearchgate.net For instance, HPLC is used in the analysis of cyclic dinucleotides and their metabolites, which are structurally related to tetrahydropyrimidines. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode of operation. nih.govcreative-proteomics.com

In the context of tetrahydropyrimidine analogs, HPLC has been used to assess chemical stability and to purify reaction products. acs.org Chiral HPLC can be employed to determine the enantiomeric excess of chiral compounds. acs.org

Table 4: Overview of Chromatographic Methods

| Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) | Primary Application |

| Thin-Layer Chromatography (TLC) | Adsorption | Silica gel, Alumina nih.gov | Organic solvents/mixtures researchgate.net | Reaction monitoring, Purity check |

| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption, Ion-exchange, Size-exclusion nih.gov | C18 (Reverse-phase) creative-proteomics.com | Acetonitrile/water nih.gov | Purity assessment, Separation, Quantification |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. sigmaaldrich.com This experimental data is then compared with the calculated percentages for a proposed molecular formula to confirm the compound's empirical formula. nih.gov

For 1,4,5,6-tetrahydropyrimidine, the empirical formula is C₄H₈N₂. sigmaaldrich.comsigmaaldrich.com The calculated elemental composition would be compared against the experimentally determined values to verify the identity and purity of the synthesized compound. This technique is a fundamental part of the characterization of newly synthesized compounds. While specific elemental analysis data for this compound was not found in the search results, it is a standard procedure in the synthesis and characterization of organic compounds. nih.govresearchgate.net

Table 5: Empirical Formula and Molecular Weight of 1,4,5,6-Tetrahydropyrimidine and an Analog

| Compound | Empirical Formula | Molecular Weight ( g/mol ) | Reference |

| 1,4,5,6-Tetrahydropyrimidine | C₄H₈N₂ | 84.12 | sigmaaldrich.comsigmaaldrich.com |

| 1,4,5,6-Tetrahydropyrimidin-2-amine | C₄H₉N₃ | 99.13 | nih.gov |

Computational and Theoretical Chemistry of 1,4,5,6 Tetrahydropyrimidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational study of tetrahydropyrimidine (B8763341) derivatives, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov It is extensively used to investigate the electronic structure and ground state properties of these molecules. wikipedia.orgnih.govechemcom.com

Optimization of Molecular Structures and Conformational Analysis

The accurate determination of a molecule's three-dimensional structure is fundamental to understanding its properties. DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry of tetrahydropyrimidine derivatives. nih.govresearchgate.net This process identifies the most stable arrangement of atoms by finding the minimum energy conformation. echemcom.com

Conformational analysis is crucial for flexible molecules like 1,4,5,6-tetrahydropyrimidine (B23847) systems. It involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. mdpi.com For instance, the rotation around specific torsional angles can lead to various conformers with different energy levels. mdpi.com The relative populations of these conformers at a given temperature can then be calculated, revealing the most prevalent structures. mdpi.com

| Conformer | Torsional Angle (φ1) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A1 | -60° | 0.00 | 41.5 |

| B1 | 60° | 0.25 | 36.1 |

| A2 | -120° | 1.10 | 8.7 |

| B2 | 120° | 0.95 | 9.6 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comirjweb.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and the HOMO-LUMO gap for tetrahydropyrimidine derivatives. echemcom.comirjweb.com This analysis helps in predicting how these molecules will interact with other chemical species. rsc.org

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.2613 |

| E(LUMO) | -0.8844 |

| HOMO-LUMO Gap (ΔE) | 5.3769 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to the location of lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. researchgate.net

By analyzing the MESP map of 1,4,5,6-tetrahydropyrimidine derivatives, researchers can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactivity towards electrophiles and nucleophiles. nih.govnih.govchemrxiv.org

Reactivity Descriptors (e.g., Mulliken Atomic Charges)

In addition to MESP, other reactivity descriptors derived from DFT calculations provide quantitative insights into a molecule's chemical behavior. Mulliken atomic charges, for example, estimate the partial charge on each atom in a molecule. mdpi.com This information helps to identify which atoms are electron-rich (more negative charge) and which are electron-deficient (more positive charge), further pinpointing potential sites for chemical reactions. mdpi.com

Other important quantum chemical parameters that can be calculated from HOMO and LUMO energies include:

Ionization Potential (I): Approximately -E(HOMO)

Electron Affinity (A): Approximately -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a more comprehensive understanding of the reactivity and stability of tetrahydropyrimidine systems. mdpi.com

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | 6.2613 |

| Electron Affinity (A) (eV) | 0.8844 |

| Electronegativity (χ) | 3.57285 |

| Chemical Hardness (η) | 2.68845 |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change. mdpi.com

For 1,4,5,6-tetrahydropyrimidine systems, MD simulations can be used to:

Explore the conformational landscape: By simulating the molecule's movement over an extended period, MD can identify a broader range of accessible conformations than static methods alone. nih.govbiomachina.org

Study solvent effects: MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution.

Investigate interactions with biological targets: MD is a powerful tool for studying how a ligand, such as a tetrahydropyrimidine derivative, binds to a protein or other biomolecule, revealing the key interactions that stabilize the complex. nih.gov

These simulations provide valuable insights into the dynamic nature of these compounds, which is crucial for understanding their biological activity and for the rational design of new derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Insight

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. nih.gov

For tetrahydropyrimidine systems, QSAR methodologies can be applied to:

Identify key structural features: QSAR models can highlight which molecular properties (e.g., electronic, steric, hydrophobic) are most important for a particular biological activity. nih.gov

Predict the activity of new derivatives: Once a reliable QSAR model is developed, it can be used to predict the biological activity of novel tetrahydropyrimidine derivatives before they are synthesized, thus guiding the design of more potent compounds.

Provide insights into the mechanism of action: By correlating structural features with activity, QSAR can offer clues about how these molecules interact with their biological targets. nih.gov

The descriptors used in QSAR models can be derived from experimental data or, increasingly, from computational methods like DFT. This integration of computational chemistry and QSAR provides a powerful platform for the discovery and optimization of new therapeutic agents based on the 1,4,5,6-tetrahydropyrimidine scaffold.

Prediction of Spectroscopic Properties from First Principles (e.g., theoretical UV-Vis spectra)

The elucidation of the electronic structure and spectroscopic properties of heterocyclic compounds is greatly enhanced by computational chemistry methods. For 1,4,5,6-tetrahydropyrimidine systems, and specifically for 1,4,5,6-tetrahydropyrimidin-5-amine, first-principles calculations serve as a powerful tool to predict and interpret their spectroscopic behavior, most notably their ultraviolet-visible (UV-Vis) absorption spectra. These theoretical investigations provide insights into the electronic transitions that govern the absorption of light, complementing and guiding experimental work.

The primary theoretical approach for calculating UV-Vis spectra is Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method extends the ground-state DFT formalism to describe the response of a molecule to a time-dependent electromagnetic field, such as that of light. By calculating the excitation energies and oscillator strengths, TD-DFT can generate a theoretical absorption spectrum, indicating the wavelengths at which the molecule is likely to absorb light and the intensity of these absorptions. mdpi.comnih.gov

Detailed research findings on the specific molecule this compound are not extensively available in public literature. However, the principles of such calculations can be understood from studies on analogous cyclic amidine and guanidine (B92328) structures. researchgate.netnih.gov For a molecule like this compound, the key chromophores are the amidine moiety (-N=C-N-) and the amino group (-NH2) attached to the saturated ring. The electronic transitions are expected to be of the n → π* and π → π* type. The n → π* transitions typically involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital of the C=N double bond. These transitions are generally of lower energy and intensity. The π → π* transitions, which are usually more intense, involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. sharif.edursc.org For instance, hybrid functionals like B3LYP are commonly employed for organic molecules. researchgate.net The inclusion of diffuse functions in the basis set (e.g., 6-31+G(d,p)) is often crucial for accurately describing the excited states, especially for transitions involving lone pairs. rsc.org

To illustrate the type of data obtained from such calculations, a hypothetical set of results for this compound, based on typical findings for similar cyclic amidines, is presented below. These tables showcase the kind of detailed information that first-principles calculations can provide.

Table 1: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 4.85 | 255 | 0.008 | n(N) → π(C=N) |

| S₀ → S₂ | 5.62 | 221 | 0.150 | π(C=N) → π(C=N) |

| S₀ → S₃ | 6.10 | 203 | 0.095 | n(N_amine) → σ* |

Note: This data is illustrative and based on typical values for analogous compounds, not on specific experimental or computational results for this compound.

The solvent environment can also significantly influence the UV-Vis spectrum. Theoretical models can account for this using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This is important as the polarity of the solvent can shift the absorption maxima (solvatochromism).

Further detailed analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide a deeper understanding of the electronic structure. For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pairs of the amidine and the amino group, while the LUMO would be predominantly centered on the π* orbital of the C=N bond. The energy difference between these frontier orbitals is a key determinant of the lowest energy absorption band. researchgate.net

While specific research on this compound is sparse, the established methodologies of computational chemistry provide a robust framework for predicting its spectroscopic properties. Such theoretical work is invaluable for identifying chromophoric systems, understanding electronic structures, and interpreting experimental spectroscopic data. nih.gov

Advanced Applications of 1,4,5,6 Tetrahydropyrimidine Scaffolds in Synthetic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 1,4,5,6-tetrahydropyrimidine (B23847) ring system is a valuable synthetic intermediate due to its inherent reactivity and the presence of multiple functionalization points. researchgate.netnih.gov These characteristics allow for its incorporation into a wide array of more complex molecular architectures, particularly those with significant pharmacological properties. researchgate.net The synthesis of these scaffolds is often more challenging than their fully aromatic pyrimidine (B1678525) counterparts, but various methods have been developed to access them. researchgate.net

Traditional synthetic routes to 1,4,5,6-tetrahydropyrimidine derivatives include condensation reactions of 1,3-diaminopropane (B46017) with reagents like carbonyl compounds, imino ethers, amidines, or nitriles. researchgate.net More contemporary approaches involve the selective reduction of pyrimidines and ring expansion chemistries. researchgate.net Multicomponent reactions, such as the Biginelli reaction, have also proven to be highly effective for the one-pot synthesis of tetrahydropyrimidine (B8763341) derivatives, offering efficiency and atom economy. nih.govnih.govrsc.org These reactions bring together three or more components to generate a single, more complex product, saving time and resources. nih.gov

The utility of 1,4,5,6-tetrahydropyrimidines as building blocks is evident in their application in the synthesis of various biologically active compounds. For instance, they serve as precursors for molecules with potential as anticancer, antiviral, and antimicrobial agents. nih.govnih.govnih.gov The ability to introduce diverse substituents onto the tetrahydropyrimidine ring allows for the fine-tuning of the properties of the final complex molecules. researchgate.net

Table 1: Synthetic Routes to 1,4,5,6-Tetrahydropyrimidine Derivatives

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation Reactions | 1,3-Diaminopropane and carbonyls, imino ethers, amidines, or nitriles | Traditional and widely used method | researchgate.net |

| Selective Reduction | Pyrimidines | Access to partially saturated rings from aromatic precursors | researchgate.net |

| Ring Expansion Chemistry | Cyclopropanes, aziridines, azetidines | Modern approach for scaffold construction | researchgate.net |

| Multicomponent Reactions (e.g., Biginelli) | Aldehyde, β-ketoester, urea (B33335)/thiourea (B124793) | One-pot synthesis, high efficiency, diversity-oriented | nih.govnih.govrsc.org |

| Domino Ring-Opening/Cyclization | Activated aziridines and α-acidic isocyanides | Stereospecific synthesis | acs.org |

Development of Novel Heterocyclic Systems Through 1,4,5,6-Tetrahydropyrimidine Precursors

The reactivity of the 1,4,5,6-tetrahydropyrimidine scaffold makes it an excellent starting point for the synthesis of a variety of other heterocyclic systems. researchgate.netacs.org These transformations often involve ring-opening and subsequent recyclization reactions, leading to the formation of new ring structures.

One notable application is in the synthesis of fused heterocyclic systems. For example, derivatives of 1,4,5,6-tetrahydropyrimidine can be used to construct pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones through a ring-opening/ring-closure rearrangement of appropriately substituted precursors. nih.gov Similarly, reactions with acrylonitrile (B1666552) can lead to the formation of pyrimido[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazine derivatives. nih.gov

Furthermore, the tetrahydropyrimidine ring can undergo transformations to yield different heterocyclic cores. For instance, under certain conditions, pyrimidine rings can be converted into pyridines or even benzene (B151609) derivatives through reactions with nucleophiles like ketones. researchgate.net The quaternization of nitrogen atoms within the pyrimidine ring can enhance its reactivity towards nucleophiles, facilitating these ring transformations. wur.nlwur.nl These reactions demonstrate the versatility of the tetrahydropyrimidine scaffold as a template for generating chemical diversity.

Table 2: Examples of Novel Heterocyclic Systems from Tetrahydropyrimidine Precursors

| Starting Material | Reagent/Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Substituted 1,4,5,6-tetrahydropyrimidines | Ring-opening/ring-closure rearrangement | Pyrimido[1,2-a]pyrimidinones, Imidazo[1,2-a]pyrimidinones | nih.gov |

| 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | Acrylonitrile in pyridine | Pyrimido[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazine | nih.gov |

| 5-Nitropyrimidine | Ketones and base | Pyridines, Benzene derivatives | researchgate.net |

| N-Alkylpyrimidinium salts | Active methylene (B1212753) compounds | Pyridine derivatives | wur.nl |

Applications in Carbon Dioxide Capture and Utilization

The reversible reaction of amines with carbon dioxide (CO2) is a well-established principle for CO2 capture. wikipedia.orgyoutube.com 1,4,5,6-Tetrahydropyrimidine, being a cyclic amidine, is a known agent for carbon dioxide fixation. sigmaaldrich.com It reacts with CO2 to form a zwitterionic adduct, effectively capturing the gas. sigmaaldrich.com This process is of significant interest for developing technologies to mitigate greenhouse gas emissions. wikipedia.org

The utilization of captured CO2 is a crucial aspect of creating a sustainable carbon cycle. The reaction of CO2 with epoxides to produce cyclic carbonates is a valuable chemical transformation, as these carbonates have various industrial applications. daneshyari.comnih.gov While the direct catalytic role of 1,4,5,6-tetrahydropyrimidin-5-amine in this specific conversion is not detailed, the ability of amine-based compounds to facilitate CO2 chemistry is well-recognized. youtube.com The development of efficient catalytic systems for the chemical fixation of CO2 is an active area of research, with a focus on creating valuable chemicals from this abundant C1 resource. daneshyari.comnih.gov

Table 3: 1,4,5,6-Tetrahydropyrimidine in CO2 Capture

| Compound | Interaction with CO2 | Product | Significance | Reference |

|---|---|---|---|---|

| 1,4,5,6-Tetrahydropyrimidine | Reversible chemical fixation | Zwitterionic adduct (THP-CO2) | Potential for carbon capture technologies | sigmaaldrich.com |

Design of Chemical Templates for Further Chemical Synthesis

The 1,4,5,6-tetrahydropyrimidine scaffold serves as an excellent template for the design and synthesis of compound libraries for drug discovery and other applications. rsc.orgcriver.com Its structural features allow for the systematic introduction of various substituents, leading to a diverse collection of molecules with a common core. researchgate.net This approach is central to combinatorial chemistry and the generation of target-focused libraries. nih.govresearchgate.net

By modifying the substituents on the tetrahydropyrimidine ring, chemists can explore the structure-activity relationships (SAR) of a compound series, which is crucial for optimizing biological activity. researchgate.net The versatility of the scaffold allows for the creation of libraries designed to interact with specific biological targets, such as enzymes or receptors. researchgate.net For example, tetrahydropyrimidine derivatives have been synthesized and evaluated for their potential as inhibitors of various kinases. nih.gov The ability to generate large and diverse libraries from a single, reliable scaffold like 1,4,5,6-tetrahydropyrimidine significantly accelerates the process of discovering new lead compounds for therapeutic development. criver.com

Future Research Trajectories and Interdisciplinary Opportunities in 1,4,5,6 Tetrahydropyrimidine Chemistry

Development of Novel and Sustainable Synthetic Pathways for Aminated Derivatives

The synthesis of tetrahydropyrimidines has traditionally been dominated by methods like the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). acs.orgnih.gov However, the demand for greener, more efficient, and diverse synthetic routes has spurred the development of novel methodologies.

Modern approaches focus on multicomponent reactions (MCRs) that enhance molecular complexity in a single step, often under environmentally benign conditions. rsc.orgmdpi.com For instance, a solvent-less "Grindstone" technique using a catalytic amount of CuCl₂·2H₂O has been employed for the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, offering advantages such as reduced solvent waste, shorter reaction times, and economic efficiency. mdpi.comnih.gov Researchers have also explored a variety of Lewis acid catalysts to improve the yields and conditions of classical reactions. nih.gov

The direct synthesis of 1,4,5,6-tetrahydropyrimidin-5-amine remains a challenge, with most routes providing derivatives functionalized at other positions. However, pathways to precursors have been established. For example, 1,4,5,6-tetrahydro-5-hydroxypyrimidine has been synthesized and serves as a key intermediate. acs.org This hydroxyl group offers a synthetic handle for subsequent conversion to an amine through standard functional group interconversion protocols, opening an indirect route to the target compound.

Future research is directed towards catalyst-free MCRs and chemo- and regioselective methods that allow for the direct introduction of an amino group at the C5 position. The development of sustainable pathways, minimizing the use of hazardous reagents and solvents, remains a paramount goal. nih.gov

Table 1: Comparison of Synthetic Methodologies for Tetrahydropyrimidine (B8763341) Derivatives

| Method | Key Features | Advantages | Disadvantages | Citations |

| Classical Biginelli Reaction | One-pot condensation of aldehyde, β-ketoester, and urea/thiourea. | Simple, direct method for the core structure. | Often requires harsh acidic conditions, moderate yields. | acs.orgnih.gov |

| Catalyst-Enhanced Biginelli | Uses Lewis acids (e.g., Cu(OTf)₂, Yb(OTf)₃) as catalysts. | Improved yields, shorter reaction times. | Requires metal catalysts which may need removal. | nih.gov |

| Grindstone Multicomponent Reaction | Solvent-free synthesis using mechanical grinding. | Eco-friendly, rapid, high yield, economical. | May not be suitable for all substrate scopes. | mdpi.comnih.gov |

| Functional Group Interconversion | Synthesis of a precursor (e.g., 5-hydroxy derivative) followed by conversion. | Provides access to derivatives not available through direct synthesis. | Multi-step process, may lower overall yield. | acs.org |

Exploration of Under-Represented Reactivity Modes and Functionalizations of the Tetrahydropyrimidine Ring

Beyond established synthetic routes, the exploration of novel reactivity modes of the tetrahydropyrimidine ring is crucial for accessing new chemical space. The partial saturation of the ring imparts distinct reactivity compared to its aromatic counterpart, pyrimidine (B1678525).

One area of growing interest is ring transformation reactions . Under the influence of strong nucleophiles, the pyrimidine ring can undergo cleavage and re-cyclization to form different heterocyclic systems. wur.nl For instance, quaternization of a nitrogen atom in the pyrimidine ring significantly enhances its susceptibility to nucleophilic attack, enabling ring contractions that might otherwise require harsh conditions. wur.nlwur.nl Such transformations, while less explored for the tetrahydropyrimidine system, represent a powerful strategy for generating structural diversity from a common scaffold.

Another under-represented area is the stereospecific functionalization of the tetrahydropyrimidine core. A notable example involves the catalyst-free, stereospecific insertion of the C=N bond of cyclic amidines (including tetrahydropyrimidine derivatives like the anthelmintic drug Pyrantel) into the C1–C2 bond of cyclopropanones. This reaction proceeds via a ring-enlargement mechanism to furnish complex spirocyclic aminals, highlighting a unique reactivity pattern of the amidine functional group within the ring. acs.org

Furthermore, the direct functionalization of C-H bonds and the postsynthetic modification of substituents offer a modular approach to derivatization. While direct C5-functionalization of the tetrahydropyrimidine ring is not widely documented, related studies on pyrimidine bases in oligonucleotides show that groups at the C5 position can be converted into various functionalities, suggesting a potential avenue for future research on the tetrahydropyrimidine system. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of tetrahydropyrimidine systems. nih.gov These theoretical studies provide deep insights into reaction mechanisms, stability, and electronic properties, guiding the rational design of new synthetic strategies and molecules.

DFT calculations have been employed to:

Elucidate Reaction Mechanisms: The mechanism of the Biginelli reaction, for example, has been studied computationally to understand the role of intermediates and the reasons for the varying reactivity of different substrates. acs.org

Predict Reactivity and Stability: By analyzing Frontier Molecular Orbitals (HOMO-LUMO) and generating molecular electrostatic potential (MESP) maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net Such analyses help in forecasting the outcome of reactions and designing experiments more efficiently. For instance, a theoretical study on pyrimidine-tetrazole hybrids identified the most stable and most reactive derivatives within a series by calculating global and local reactivity descriptors. bohrium.comresearchgate.net

Guide Drug Design: Computational models are used extensively in medicinal chemistry. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, enhanced with descriptors for complexation energy and solvation energy, have been successfully used to correlate the structural features of tetrahydropyrimidine-2-one derivatives with their activity as HIV-1 protease inhibitors. acs.org Molecular docking studies predict the binding interactions between tetrahydropyrimidine-based ligands and their biological targets, providing a rationale for observed activity and guiding the synthesis of more potent analogues. nih.govtandfonline.com

These computational approaches reduce the trial-and-error nature of chemical synthesis and drug discovery, accelerating the development of new functional molecules.

Integration with Materials Science for Functional Chemical Systems

The unique structural and electronic properties of tetrahydropyrimidines make them attractive building blocks for functional materials. The integration of tetrahydropyrimidine chemistry with materials science has led to the development of innovative systems with applications in biomedicine and environmental remediation.

A prominent example is the creation of poly-tetrahydropyrimidine (P-THP) polymers . Synthesized via a multicomponent polymerization of alkynyl monomers, amino monomers, and formaldehyde, these polymers exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org When fabricated into coatings, P-THP can prevent the formation of bacterial biofilms. rsc.org Furthermore, electrospun P-THP textiles have shown promise in accelerating wound healing and have potential applications as antibacterial layers in N95 masks, demonstrating a direct link between the heterocyclic core and advanced material function. rsc.org

In the realm of environmental science, tetrahydropyrimidine derivatives have been investigated as specialized adsorbents . A derivative of 1,2,3,4-tetrahydropyrimidine has been shown to be a highly effective and selective adsorbent for the removal of toxic cadmium ions from aqueous solutions. mdpi.com The study highlighted that parameters like pH and temperature significantly influence the adsorption process, which follows pseudo-second-order kinetics. This application showcases the potential of functionalized tetrahydropyrimidines in water treatment and environmental protection. mdpi.com

Future work in this interdisciplinary area will likely focus on creating "smart" materials where the tetrahydropyrimidine unit acts as a responsive element, and on expanding the library of functional polymers derived from this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.